molecular formula C8H12ClN3O2S B6188512 tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate CAS No. 847490-68-0

tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate

Cat. No.: B6188512
CAS No.: 847490-68-0
M. Wt: 249.72 g/mol
InChI Key: MYBGAELZJWHMAY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-chloro-1,2,4-thiadiazole ring via a methylene bridge. The presence of the thiadiazole ring, a heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate typically involves the following steps:

    Formation of the Thiadiazole Ring: The 5-chloro-1,2,4-thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and chlorinated acyl chlorides under acidic conditions.

    Carbamate Formation: The thiadiazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild heating.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used, though specific conditions depend on the desired transformation.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted thiadiazoles can be obtained.

    Hydrolysis Products: The primary amine and carbon dioxide are the main products.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Drug Candidate: Due to its unique structure, it is investigated for potential biological activities, including antimicrobial and anticancer properties.

Industry:

    Agrochemicals: It may be used in the formulation of pesticides or herbicides, leveraging its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism by which tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their function. The carbamate group may also play a role in binding to active sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

  • tert-Butyl N-[(5-chloro-1,2,4-oxadiazol-3-yl)methyl]carbamate
  • tert-Butyl N-[(5-chloro-1,2,4-triazol-3-yl)methyl]carbamate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl carbamate moiety, the heterocyclic rings differ, leading to variations in chemical reactivity and biological activity.
  • Unique Properties: The presence of sulfur in the thiadiazole ring of tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate imparts distinct electronic properties, potentially enhancing its interaction with certain biological targets compared to its oxadiazole and triazole analogs.

This comprehensive overview highlights the unique aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

CAS No.

847490-68-0

Molecular Formula

C8H12ClN3O2S

Molecular Weight

249.72 g/mol

IUPAC Name

tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate

InChI

InChI=1S/C8H12ClN3O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)

InChI Key

MYBGAELZJWHMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NSC(=N1)Cl

Purity

95

Origin of Product

United States

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